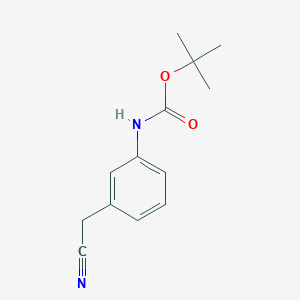
tert-Butyl (3-(cyanomethyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(cyanomethyl)phenyl)carbamate is an organic compound with the molecular formula C13H16N2O2. It is a derivative of carbamate, which is commonly used as a protecting group in organic synthesis. This compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a phenylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl (3-(cyanomethyl)phenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 3-(cyanomethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-(cyanomethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylcarbamate moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (3-(cyanomethyl)phenyl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .
Biology
In biological research, this compound is used in the synthesis of bioactive molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Medicine
In medicine, this compound is utilized in the development of drugs that target specific enzymes or receptors. Its stability and reactivity make it a valuable component in drug design .
Industry
Industrially, this compound is used in the manufacture of polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block in material science .
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-(cyanomethyl)phenyl)carbamate involves its ability to act as a protecting group. It forms stable carbamate linkages with amines, preventing them from participating in unwanted reactions. This stability is due to the electron-withdrawing nature of the tert-butyl group, which reduces the reactivity of the carbamate moiety .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- Phenyl carbamate
- Methyl carbamate
- Ethyl carbamate
Uniqueness
tert-Butyl (3-(cyanomethyl)phenyl)carbamate is unique due to the presence of the cyanomethyl group, which imparts additional reactivity and versatility. This makes it more suitable for specific applications in organic synthesis and drug development compared to other carbamates .
Propiedades
IUPAC Name |
tert-butyl N-[3-(cyanomethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10(9-11)7-8-14/h4-6,9H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLIXWVBCVJWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
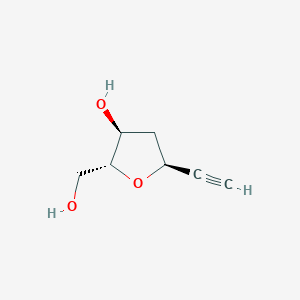
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2906877.png)
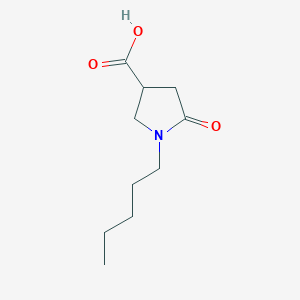
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906883.png)
![Ethyl imidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2906887.png)
![6-(2-Methoxyphenyl)-2-{1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2906889.png)
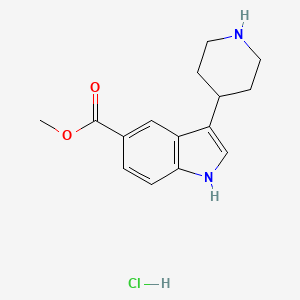
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2906893.png)
![3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B2906894.png)
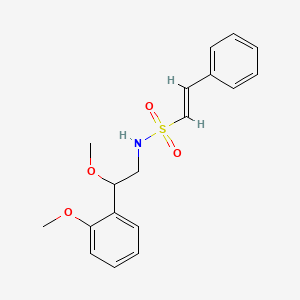
![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2906896.png)
![1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2906897.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2906898.png)

